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molecular formula C7H7ClN4O B8348214 2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8348214
M. Wt: 198.61 g/mol
InChI Key: XWXKJDLNLWTHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05700940

Procedure details

Hydroxylamine hydrochloride (9.6 g, 138 mmol) and diisopropylethylamine (14.4 mL, 10.7 g, 83 mmol) were mixed with ethanol (300 mL) for a few minutes and then N-(6-chloro-3-methoxy-2-pyridinyl)-N'-carboethoxythiourea (7.6 g, 27.5 mmol) was added with stirring. The resulting mixture was stirred at room temperature for 20 min and then heated to reflux for 3 hours. The volatile components were removed by evaporation and the residue obtained was mixed with water. The resulting slurry was filtered and the solids collected were washed with ether, a small amount of methanol, and finally hexane and were then dried. The title compound (3.2 g) was obtained as a tan powder melting at 207°-208° C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
N-(6-chloro-3-methoxy-2-pyridinyl)-N'-carboethoxythiourea
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:7](C(C)C)CC)(C)C.C(O)C.[Cl:16][C:17]1[N:22]=[C:21]([NH:23][C:24]([NH:26]C(OCC)=O)=S)[C:20]([O:32][CH3:33])=[CH:19][CH:18]=1>O>[NH2:7][C:24]1[N:23]=[C:21]2[C:20]([O:32][CH3:33])=[CH:19][CH:18]=[C:17]([Cl:16])[N:22]2[N:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
N-(6-chloro-3-methoxy-2-pyridinyl)-N'-carboethoxythiourea
Quantity
7.6 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC(=S)NC(=O)OCC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatile components were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
the solids collected
WASH
Type
WASH
Details
were washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small amount of methanol, and finally hexane and were then dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NN2C(C(=CC=C2Cl)OC)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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